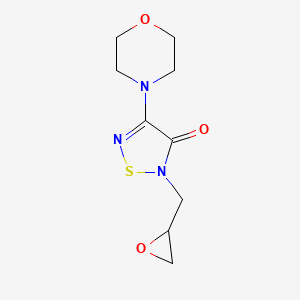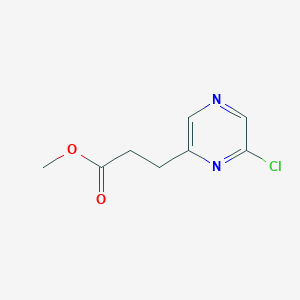
Terbuthylazin metabolite LM4 trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbuthylazin metabolite LM4 trifluoroacetate is a chemical compound that serves as a metabolite of the herbicide terbuthylazine. It is primarily used in the agricultural sector for weed control. The compound is known for its stability and effectiveness in various environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of terbuthylazin metabolite LM4 trifluoroacetate involves multiple steps. The initial step includes the reaction of terbuthylazine with trifluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the use of advanced purification techniques to obtain a high-purity product. The production is monitored to maintain consistency and quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under specific conditions, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound are common, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Terbuthylazin metabolite LM4 trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of herbicide residues.
Biology: The compound is studied for its effects on various biological systems, including its impact on plant and microbial metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the formulation of herbicides and other agricultural products.
Mecanismo De Acción
The mechanism of action of terbuthylazin metabolite LM4 trifluoroacetate involves its interaction with specific molecular targets in plants. It inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to the disruption of energy production and ultimately results in the death of the plant. The compound also affects various metabolic pathways, leading to the accumulation of toxic intermediates .
Comparación Con Compuestos Similares
Terbuthylazine: The parent compound from which terbuthylazin metabolite LM4 trifluoroacetate is derived.
Atrazine: Another herbicide with a similar mode of action.
Simazine: A related compound used for weed control.
Uniqueness: this compound is unique due to its specific trifluoroacetate group, which enhances its stability and effectiveness. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H16F3N5O5 |
|---|---|
Peso molecular |
355.27 g/mol |
Nombre IUPAC |
2-[[4-(ethylamino)-6-oxo-1H-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15N5O3.C2HF3O2/c1-4-10-6-11-7(13-8(17)12-6)14-9(2,3)5(15)16;3-2(4,5)1(6)7/h4H2,1-3H3,(H,15,16)(H3,10,11,12,13,14,17);(H,6,7) |
Clave InChI |
BQVPLBONSNLACM-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=O)NC(=N1)NC(C)(C)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)

![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)





![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)



